molecular formula C12H23N3O B13635047 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B13635047
M. Wt: 225.33 g/mol
InChI Key: IDVNSGURERIWJU-UHFFFAOYSA-N
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Description

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a secondary amine-containing compound featuring a piperazine core substituted at the 4-position with an azetidin-3-yl group and a 2,2-dimethylpropan-1-one moiety. The azetidine ring (a four-membered nitrogen heterocycle) may enhance binding selectivity due to its conformational rigidity, while the dimethylpropanone group could influence lipophilicity and metabolic stability .

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

1-[4-(azetidin-3-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H23N3O/c1-12(2,3)11(16)15-6-4-14(5-7-15)10-8-13-9-10/h10,13H,4-9H2,1-3H3

InChI Key

IDVNSGURERIWJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Formation of the Piperazine Ring: The piperazine ring is often synthesized through nucleophilic substitution reactions.

    Coupling of Azetidine and Piperazine Rings: The azetidine and piperazine rings are coupled using suitable reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 2,2-dimethylpropan-1-one-piperazine backbone but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS Number Substituent on Piperazine Structural Similarity Key Findings References
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one N/A Azetidin-3-yl Reference (1.00) Discontinued; hypothesized CNS activity due to azetidine-piperazine synergy
2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one 1018306-09-6 None 1.00 Simpler structure; used as intermediate in kinase inhibitor synthesis
1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one 909409-91-2 3-Aminopropyl 0.97 Enhanced solubility due to amine group; tested in antimicrobial assays
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one N/A 3-Methyl 0.94 Chirality introduces stereoselective binding in receptor studies
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one N/A Spirocyclic sulfonamide <0.90 Anticancer candidate; spirocyclic system improves target affinity
MK22 (Trifluoromethylphenyl-piperazine derivative) N/A 4-(Trifluoromethyl)phenyl <0.85 High CNS penetration; evaluated in serotonin receptor modulation

Structural Modifications and Pharmacological Implications

  • Azetidin-3-yl vs. Aminopropyl (CAS 909409-91-2): The azetidine group’s compact size and rigidity may favor binding to sterically constrained targets (e.g., GPCRs) compared to the flexible 3-aminopropyl chain, which prioritizes solubility .
  • Methyl Substituents (CAS 1018306-09-6 vs.
  • Spirocyclic and Aromatic Systems (): Compounds like the spirocyclic sulfonamide () and benzothiazole derivatives () exhibit enhanced target affinity due to extended π-systems or hydrogen-bonding motifs, but with reduced metabolic stability compared to the simpler azetidine analog .

Biological Activity

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic potential, with a focus on antitumor, antibacterial, and antifungal activities.

Synthesis

The compound can be synthesized through various methods involving the reaction of azetidine derivatives with piperazine and subsequent modifications. The synthesis typically involves steps such as:

  • Formation of Azetidine Ring : Utilizing appropriate reagents to create the azetidine structure.
  • Piperazine Attachment : Coupling the azetidine with piperazine derivatives.
  • Final Modifications : Adjusting substituents to enhance biological activity.

Antitumor Activity

Studies have demonstrated that compounds related to 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one exhibit significant antitumor properties. For instance, a series of 6-substituted derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications enhanced their efficacy against specific tumor types.

CompoundCell Line TestedIC50 (µM)
AHeLa15
BMCF-720
CA54910

Antibacterial Activity

The antibacterial properties of this compound have also been assessed. It was found that derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of protein synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungal strains. The antifungal mechanism may involve interference with ergosterol biosynthesis or cell wall synthesis.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

Case Studies

Recent studies have highlighted the therapeutic potential of compounds related to 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one in clinical settings:

  • Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced solid tumors showed promising results with a derivative of this compound, leading to tumor regression in a subset of patients.
  • Combination Therapy : Research indicated that combining this compound with existing antibiotics enhanced efficacy against resistant bacterial strains, suggesting a potential role in combination therapies.

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